

Metazachlor Oxalic Acid-d6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Metazachlor Oxalic Acid-d6

Cat. No.: B15553092

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Metazachlor Oxalic Acid-d6 is the deuterium-labeled form of Metazachlor Oxalic Acid, a significant metabolite of the widely used chloroacetamide herbicide, Metazachlor.[1][2] Due to its isotopic labeling, **Metazachlor Oxalic Acid-d6** serves as an invaluable internal standard for quantitative analysis in various complex matrices, such as agricultural products, soil, and water samples.[3][4] Its use in analytical methodologies, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the accurate determination of the residue levels of its non-labeled counterpart, thereby aiding in environmental monitoring and food safety assessments.[5][6]

Metazachlor itself is a selective herbicide used to control annual grasses and broadleaf weeds in a variety of crops.[7][8] It functions by inhibiting the synthesis of very-long-chain fatty acids, which are crucial for cell membrane formation and energy storage in susceptible plants.[7][9] Understanding the metabolic fate of Metazachlor, including the formation and persistence of metabolites like Metazachlor Oxalic Acid, is essential for a comprehensive environmental risk assessment.[10][11]

Chemical and Physical Properties

A summary of the key quantitative data for Metazachlor and its oxalic acid metabolite is presented below.

| Property | Metazachlor | Metazachlor Oxalic Acid | Metazachlor Oxalic Acid-d6 |
|---|--|---|---|
| Molecular Formula | C ₁₄ H ₁₆ ClN ₃ O | C ₁₄ H ₁₅ N ₃ O ₃ | C ₁₄ H ₉ D ₆ N ₃ O ₃ |
| Molecular Weight | 277.75 g/mol [8][12] | 273.3 g/mol | 279.32 g/mol [1][2] |
| CAS Number | 67129-08-2[8] | 1231710-68-1 (Unlabelled)[13] | 1231244-60-2[2] |
| Log P (Octanol-Water Partition Coefficient) | 2.13 | -0.54 | Not available |
| Synonyms | BAS 47900H | BH 479-4[14] | 2-(((1H-Pyrazol-1-yl)methyl)(2,6-dimethylphenyl)amino)-2-oxoacetic Acid-d6[2] |

Metabolic Pathway of Metazachlor

Metazachlor undergoes extensive metabolism in plants, soil, and animals, leading to the formation of several degradation products.[9] The transformation process involves multiple phases, including oxidation, conjugation, and cleavage reactions. One of the key metabolic routes results in the formation of Metazachlor Oxalic Acid (BH 479-4). While the precise enzymatic steps are not fully elucidated in the provided search results, a plausible pathway involves the initial substitution of the chlorine atom, followed by oxidative degradation of the side chain to form the oxalic acid moiety.



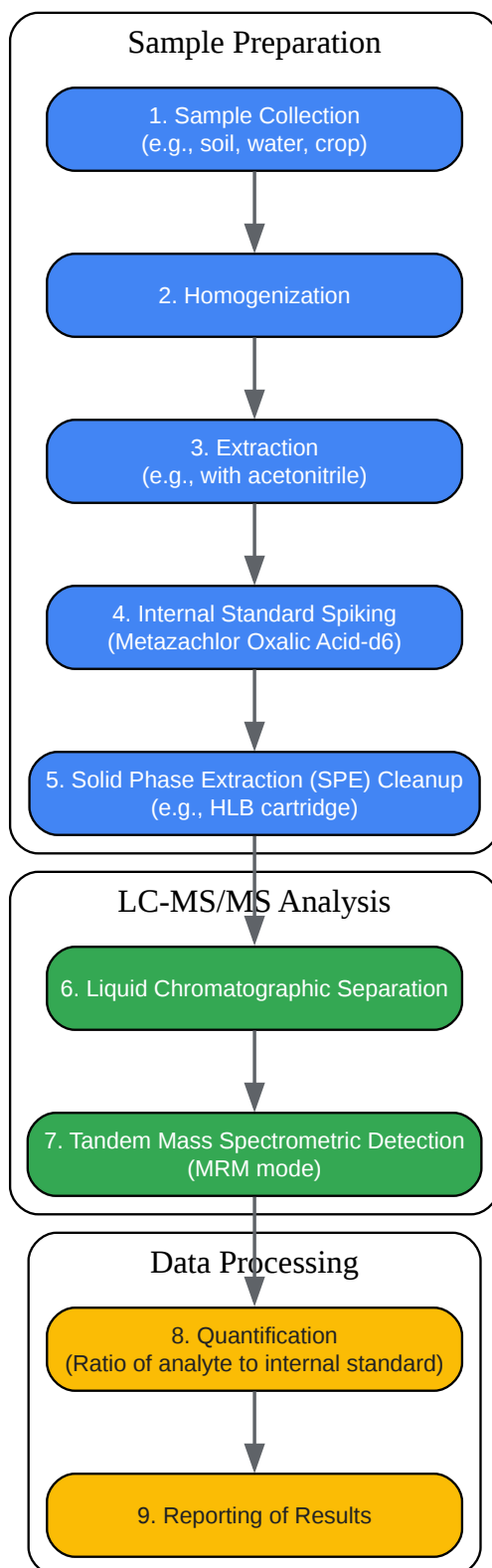
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Caption: Proposed metabolic pathway of Metazachlor to Metazachlor Oxalic Acid.

Experimental Protocols

General Analytical Workflow for Metazachlor Metabolite Quantification

The following outlines a typical experimental workflow for the quantification of Metazachlor Oxalic Acid in environmental or agricultural samples using **Metazachlor Oxalic Acid-d6** as an internal standard. This protocol is a composite based on standard practices for pesticide residue analysis.[\[5\]](#)[\[6\]](#)



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Caption: General workflow for the analysis of Metazachlor Oxalic Acid using a deuterated internal standard.

Detailed Methodological Steps:

- Sample Extraction:
 - A homogenized sample (e.g., 10 g of a crop sample) is weighed into a centrifuge tube.
 - An appropriate volume of a solvent, typically acetonitrile, is added.
 - The sample is vigorously shaken or homogenized to extract the analytes.
 - After centrifugation, the supernatant is collected.
- Internal Standard Spiking:
 - A known concentration of **Metazachlor Oxalic Acid-d6** in a suitable solvent is added to the collected extract. This is a critical step for accurate quantification, as the internal standard compensates for matrix effects and variations in instrument response.[\[3\]](#)[\[4\]](#)
- Sample Cleanup (Purification):
 - The pH of the extract is adjusted (e.g., to pH 3) to ensure the acidic metabolites are in a suitable form for retention.[\[5\]](#)[\[6\]](#)
 - The extract is passed through a solid-phase extraction (SPE) cartridge, such as a hydrophilic-lipophilic balance (HLB) cartridge, to remove interfering matrix components.[\[5\]](#)[\[6\]](#)
 - The cartridge is washed, and the analytes are then eluted with a suitable solvent.
 - The eluate is evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system.
- LC-MS/MS Analysis:

- Liquid Chromatography: The reconstituted sample is injected into an HPLC or UHPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.
- Tandem Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both Metazachlor Oxalic Acid and the deuterated internal standard, **Metazachlor Oxalic Acid-d6**. This provides high selectivity and sensitivity for detection.
- Quantification:
 - A calibration curve is constructed by analyzing standards containing known concentrations of Metazachlor Oxalic Acid and a fixed concentration of **Metazachlor Oxalic Acid-d6**.
 - The concentration of Metazachlor Oxalic Acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

Metazachlor Oxalic Acid-d6 is an essential tool for the accurate and reliable quantification of the herbicide metabolite Metazachlor Oxalic Acid in complex environmental and biological matrices. Its use as an internal standard in LC-MS/MS-based methods is crucial for overcoming matrix-induced analytical challenges, thereby ensuring the quality of data generated for regulatory compliance, environmental monitoring, and human health risk assessments. The methodologies outlined in this guide provide a framework for researchers to develop and validate robust analytical procedures for the surveillance of Metazachlor and its degradation products.

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